![molecular formula C21H35NO2S B11323181 N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide CAS No. 861111-03-7](/img/structure/B11323181.png)
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes an oxane ring and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE typically involves multiple steps. The initial step often includes the formation of the oxane ring, followed by the introduction of the thiophene moiety. The final step involves the formation of the propanamide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1-(2-thienyl)ethanamine
- Other oxane and thiophene derivatives
Uniqueness
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
861111-03-7 |
|---|---|
Fórmula molecular |
C21H35NO2S |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C21H35NO2S/c1-7-19(23)22(17(4)18-9-8-14-25-18)12-10-21(16(2)3)11-13-24-20(5,6)15-21/h8-9,14,16-17H,7,10-13,15H2,1-6H3 |
Clave InChI |
GLYFRAIVXQXWND-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C(C)C)C(C)C2=CC=CS2 |
Solubilidad |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323098.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323101.png)
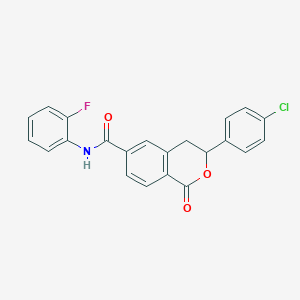
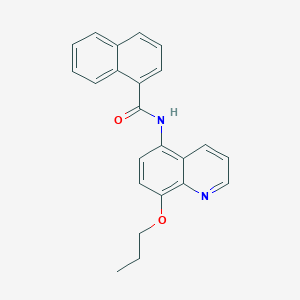
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323115.png)
![2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323123.png)
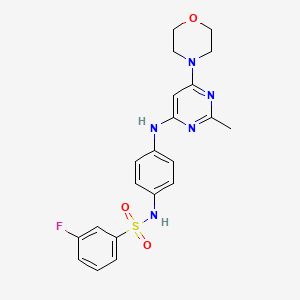
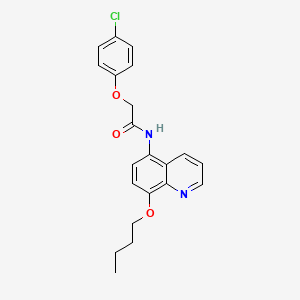
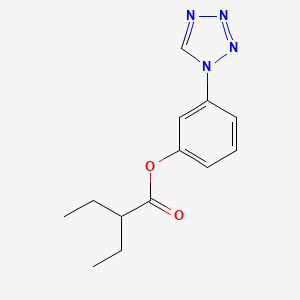
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11323161.png)
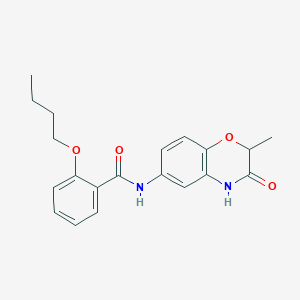
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B11323172.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11323173.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11323174.png)
